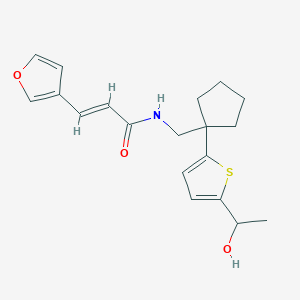

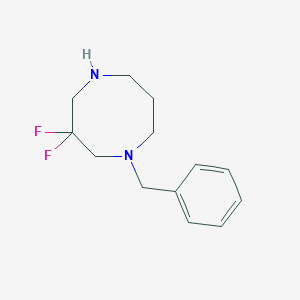

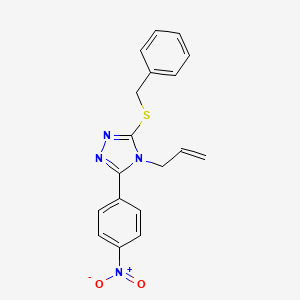

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridine derivative with a sulfonamide moiety. Pyridines are aromatic six-membered rings with one nitrogen atom, and sulfonamides are functional groups consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. The presence of these functional groups can confer certain chemical properties and potential biological activities to the compound .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, pyridine derivatives with a sulfonamide moiety can be synthesized via various methods. One such method involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyridines can undergo electrophilic substitution reactions, and sulfonamides can react with bases or acids to form salts or undergo hydrolysis .科学的研究の応用

Synthesis and Chemical Properties

Sulfonamide derivatives are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, the rearrangement of threonine and serine-based sulfonamides has been studied, leading to the synthesis of chiral pyrrolidin-3-ones. This process demonstrates the chemical flexibility of sulfonamide compounds and their potential for creating biologically active molecules (Králová et al., 2019).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and anticancer properties. Research has shown that novel heterocyclic compounds containing a sulfonamido moiety exhibit significant antibacterial activity, indicating their potential as therapeutic agents (Azab et al., 2013). Additionally, certain sulfonamide derivatives have been synthesized and shown to possess anticancer and radiosensitizing effects, further underscoring the medicinal research applications of these compounds (Ghorab et al., 2015).

Application in Drug Metabolism

The biocatalysis approach to drug metabolism has utilized sulfonamide derivatives to prepare mammalian metabolites of specific compounds, demonstrating the role of these molecules in studying drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Electronic and Optical Properties

Sulfonamide groups have unusual electronic effects that are leveraged in the design of optically and magnetically active materials. Studies have investigated the electronic structure of sulfonamide derivatives, revealing their potential in creating materials with unique optical and magnetic properties (Edder et al., 2000).

特性

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-2-25-16-7-5-15(6-8-16)21-13-14(10-18(21)22)11-20-26(23,24)17-4-3-9-19-12-17/h3-9,12,14,20H,2,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQVZGVGYBCSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)

![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)